molecular formula C11H14O3S B123755 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone CAS No. 53207-59-3

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Cat. No.: B123755
CAS No.: 53207-59-3
M. Wt: 226.29 g/mol
InChI Key: FDCUGWDQOGIBGG-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is an organic compound with the molecular formula C11H14O3S. It is a white solid that is primarily used in organic synthesis. This compound is known for its utility in various chemical reactions and its role as an intermediate in the production of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its sulfonyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-1-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUGWDQOGIBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459461
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-59-3
Record name 1-[4-(Methanesulfonyl)phenyl]-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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